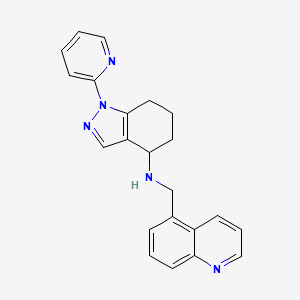
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme being targeted. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, making this compound a promising candidate for the development of anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their biochemical and physiological effects. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in experiments.
Orientations Futures
There are numerous future directions for research involving 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer. Another area of research involves the investigation of its potential as a tool for studying the role of specific enzymes in disease development. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through a multi-step process. The first step involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde to form an imine intermediate. This intermediate is then reacted with 5-chloro-2-nitrobenzaldehyde to form a second intermediate. The final step involves the reduction of the nitro group using palladium on carbon to yield the desired product.
Applications De Recherche Scientifique
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Researchers have investigated its ability to inhibit the activity of certain enzymes, such as protein kinases, which are involved in the development of various diseases, including cancer.
Propriétés
IUPAC Name |
1-pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-2-12-24-22(11-1)27-21-10-4-9-20(18(21)15-26-27)25-14-16-6-3-8-19-17(16)7-5-13-23-19/h1-3,5-8,11-13,15,20,25H,4,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHQVYMZRJDMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=C5C=CC=NC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6082220.png)
![N-ethyl-2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6082222.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6082226.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)

![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082242.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6082260.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6082268.png)
![N-cyclopentyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6082279.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B6082289.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B6082298.png)